4-Methyl-2-nitropyridine CAS number and properties
4-Methyl-2-nitropyridine CAS number and properties
This guide provides an in-depth technical analysis of 4-Methyl-2-nitropyridine , a critical heterocyclic building block in medicinal chemistry.
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Executive Summary
4-Methyl-2-nitropyridine (CAS 18368-71-3 ) is a functionalized pyridine derivative characterized by an electron-withdrawing nitro group at the ortho (C2) position and an electron-donating methyl group at the para (C4) position relative to the nitrogen.[1][2][3] This specific substitution pattern creates a unique "push-pull" electronic system, making the compound highly versatile for Nucleophilic Aromatic Substitution (SNAr) and C-H activation chemistries. It serves as a pivotal intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.
Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is typically isolated as a yellow to brown crystalline solid. Its stability is contingent on proper storage (inert atmosphere, cool), as the nitro group renders it susceptible to decomposition under high thermal stress.
Table 1: Chemical Identity and Physical Constants
| Property | Data |
| CAS Registry Number | 18368-71-3 |
| IUPAC Name | 4-Methyl-2-nitropyridine |
| Synonyms | 2-Nitro-4-picoline; 2-Nitro-4-methylpyridine |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| SMILES | CC1=CC(=NC=C1)[O-] |
| Appearance | Yellow to brownish crystalline powder |
| Melting Point | 61–62 °C (Ethanol/Water recrystallization) |
| Boiling Point | Decomposes prior to boiling at atm pressure; requires vacuum distillation |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, Methanol; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~ -2.5 (Estimated; nitro group significantly decreases basicity) |
Synthetic Routes & Manufacturing[7][9]
The direct nitration of 4-methylpyridine (4-picoline) is kinetically disfavored due to the electron-deficient nature of the pyridine ring and the tendency of the nitrogen lone pair to be protonated in mixed acid, forming a highly deactivated pyridinium species.
Therefore, the N-Oxide Activation Route is the industry standard. This method leverages the "push-pull" mechanism of the N-oxide oxygen, which activates the ring towards electrophilic attack while directing the incoming nitro group.
Protocol: N-Oxide Mediated Synthesis[10]
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N-Oxidation: 4-Methylpyridine is treated with aqueous hydrogen peroxide (H₂O₂) in acetic acid or m-CPBA in dichloromethane to yield 4-methylpyridine-N-oxide .
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Regioselective Nitration: The N-oxide is subjected to fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Since the C4 position is blocked by the methyl group, the electrophilic nitronium ion (NO₂⁺) attacks the C2 position (ortho to the N-oxide), yielding 4-methyl-2-nitropyridine-N-oxide .
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Deoxygenation: The N-oxide moiety is removed (reduced) using Phosphorus Trichloride (PCl₃) or mild hydrogenation conditions to afford the final 4-Methyl-2-nitropyridine .
Visualization: Synthetic Pathway
Figure 1: The stepwise synthesis of 4-Methyl-2-nitropyridine via N-oxide activation, bypassing the deactivation of the pyridinium ring.
Reactivity & Functionalization[11][12]
The chemical behavior of 4-Methyl-2-nitropyridine is defined by the lability of the nitro group (acting as a leaving group) and the acidity of the methyl protons.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C2 is highly activated by the adjacent ring nitrogen. Nucleophiles can easily displace the nitro group, a reaction pathway often preferred over palladium-catalyzed coupling for introducing heteroatoms.
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Reagents: Amines (R-NH₂), Alkoxides (RO⁻), Thiols (RS⁻).
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Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[4]
Reduction to 2-Amino-4-methylpyridine
Catalytic hydrogenation or metal-mediated reduction (Fe/AcOH) converts the nitro group to an amine. The product, 2-amino-4-methylpyridine (CAS 695-34-1), is a scaffold for "privileged structures" in kinase inhibitors (e.g., Imatinib analogs).
C-H Activation (Condensation)
The methyl group at C4 is acidified by the electron-withdrawing nature of the pyridine ring and the nitro group. It can be deprotonated by strong bases (e.g., NaH, LDA) to react with aldehydes, forming styryl derivatives useful in materials science (fluorescent probes).
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways: Nitro reduction, SNAr displacement, and Methyl group condensation.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The 2-amino-4-methylpyridine motif derived from this compound is a bioisostere for aniline in many kinase inhibitors. The nitrogen atom in the pyridine ring provides a critical hydrogen bond acceptor site within the ATP-binding pocket of enzymes.
Ligand Synthesis
4-Methyl-2-nitropyridine is used to synthesize bidentate ligands (e.g., bipyridines) by coupling reactions. These ligands are essential in catalysis and the development of radiopharmaceuticals.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light and moisture.
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Incompatibility: Strong oxidizing agents and strong bases.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87602, 4-Methyl-2-nitropyridine. Retrieved from [Link]
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ChemSrc (2025). 4-Methyl-2-nitropyridine CAS 18368-71-3 Properties and MSDS. Retrieved from [Link]
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Organic Syntheses. Nitration of Pyridine N-Oxides: General Procedures. (Contextual reference for N-oxide route). Retrieved from [Link]
